molecular formula C14H14BrNO3 B15333745 Ethyl 3-(5-Bromo-8-quinolyl)-3-hydroxypropanoate

Ethyl 3-(5-Bromo-8-quinolyl)-3-hydroxypropanoate

Cat. No.: B15333745
M. Wt: 324.17 g/mol
InChI Key: FZHRRDXUTGZFIL-UHFFFAOYSA-N
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Description

Ethyl 3-(5-Bromo-8-quinolyl)-3-hydroxypropanoate is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the quinoline ring and an ethyl ester group attached to a hydroxypropanoate moiety. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-Bromo-8-quinolyl)-3-hydroxypropanoate typically involves the following steps:

    Bromination: The quinoline ring is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.

    Esterification: The brominated quinoline is then subjected to esterification with ethyl 3-hydroxypropanoate. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-Bromo-8-quinolyl)-3-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding quinoline derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Quinoline derivatives with a hydrogen atom replacing the bromine atom.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(5-Bromo-8-quinolyl)-3-hydroxypropanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-Bromo-8-quinolyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The bromine atom and the quinoline ring play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological context and the type of activity being investigated.

Comparison with Similar Compounds

Ethyl 3-(5-Bromo-8-quinolyl)-3-hydroxypropanoate can be compared with other quinoline derivatives such as:

    Ethyl 3-(5-Bromo-8-quinolyl)-5-methylisoxazole-4-carboxylic Acid: Similar structure but with an isoxazole ring.

    5-Bromo-8-quinolylamine: Lacks the ethyl ester and hydroxypropanoate moiety.

    Quinoline N-oxide derivatives: Oxidized form of quinoline derivatives.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the bromine atom and the ethyl ester group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H14BrNO3

Molecular Weight

324.17 g/mol

IUPAC Name

ethyl 3-(5-bromoquinolin-8-yl)-3-hydroxypropanoate

InChI

InChI=1S/C14H14BrNO3/c1-2-19-13(18)8-12(17)10-5-6-11(15)9-4-3-7-16-14(9)10/h3-7,12,17H,2,8H2,1H3

InChI Key

FZHRRDXUTGZFIL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C2C(=C(C=C1)Br)C=CC=N2)O

Origin of Product

United States

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